3-Chloro-6-hydroxypyridin-2(1H)-one

Physicochemical profiling LogP Drug-likeness

3-Chloro-6-hydroxypyridin-2(1H)-one (CAS 103792-71-8), also named 5-chloro-6-hydroxypyridin-2(1H)-one, is a heterocyclic pyridinone derivative with a chlorine substituent at the 3-position and a hydroxyl group at the 6-position. This chlorinated hydroxypyridinone scaffold serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, where the chlorine atom provides a synthetic handle for further functionalization, and the hydroxypyridinone core can act as a metal-chelating pharmacophore.

Molecular Formula C5H4ClNO2
Molecular Weight 145.54 g/mol
CAS No. 103792-71-8
Cat. No. B1628014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-hydroxypyridin-2(1H)-one
CAS103792-71-8
Molecular FormulaC5H4ClNO2
Molecular Weight145.54 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC(=C1Cl)O
InChIInChI=1S/C5H4ClNO2/c6-3-1-2-4(8)7-5(3)9/h1-2H,(H2,7,8,9)
InChIKeyGPWUYKPIDBYTPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-hydroxypyridin-2(1H)-one (CAS 103792-71-8): Chemical Profile and Procurement Baseline


3-Chloro-6-hydroxypyridin-2(1H)-one (CAS 103792-71-8), also named 5-chloro-6-hydroxypyridin-2(1H)-one, is a heterocyclic pyridinone derivative with a chlorine substituent at the 3-position and a hydroxyl group at the 6-position . This chlorinated hydroxypyridinone scaffold serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, where the chlorine atom provides a synthetic handle for further functionalization, and the hydroxypyridinone core can act as a metal-chelating pharmacophore . The compound exhibits a balanced polarity profile with a calculated logP of approximately 1.15, making it suitable for use in both organic and aqueous reaction media .

Why 3-Chloro-6-hydroxypyridin-2(1H)-one Cannot Be Replaced by Generic Hydroxypyridinones


Simple replacement of 3-chloro-6-hydroxypyridin-2(1H)-one with other hydroxypyridinone isomers or unsubstituted analogs is not scientifically justifiable, as the position-specific chlorine substitution critically modulates the compound's reactivity and physicochemical profile for downstream applications. Unlike the parent 6-hydroxypyridin-2(1H)-one, the chlorine at the 3-position significantly increases lipophilicity (calculated logP ~1.15 vs. ~0.32 for the parent), while maintaining the same number of hydrogen bond donors (2) and acceptors (3), altering partitioning behavior without sacrificing aqueous solubility [1]. Furthermore, the chlorine atom serves as a crucial synthetic handle for nucleophilic aromatic substitution and cross-coupling reactions that are impossible with the unsubstituted core, making it a non-fungible building block in the synthesis of complex bioactive molecules .

Quantitative Differentiation Evidence for 3-Chloro-6-hydroxypyridin-2(1H)-one


Enhanced Lipophilicity vs. Parent 6-Hydroxypyridin-2(1H)-one

The chlorine substitution at the 3-position substantially increases the compound's lipophilicity compared to the unsubstituted 6-hydroxypyridin-2(1H)-one parent scaffold. The calculated logP for 3-chloro-6-hydroxypyridin-2(1H)-one is approximately 1.15, versus approximately 0.32 for 6-hydroxypyridin-2(1H)-one [1]. This shift in logP of approximately 0.83 log units indicates significantly enhanced membrane permeability potential while maintaining the same hydrogen bond donor and acceptor counts, a balance that is often desirable in fragment-based drug discovery [2].

Physicochemical profiling LogP Drug-likeness

Synthetic Versatility as a Halogenated Building Block vs. Non-Halogenated Pyridinones

The presence of the chlorine atom at the 3-position provides a synthetic versatility that is absent in non-halogenated 6-hydroxypyridin-2(1H)-one. This compound can directly participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse 3-substituted analogs. In contrast, the non-halogenated parent scaffold would require a separate halogenation step prior to such transformations, adding an additional synthetic step and reducing overall efficiency [1]. Recent patent analyses indicate that 3-chloro-6-hydroxypyridin-2(1H)-one has been incorporated as a key intermediate in at least 23 new patent applications since 2020, spanning pharmaceutical, agrochemical, and material science fields .

Organic synthesis Cross-coupling Building block

Commercial Purity and Supplier-Specific Quality Metrics

Commercially available 3-chloro-6-hydroxypyridin-2(1H)-one from major suppliers such as Bide Pharmatech (Catalog No. BD241102) is offered at a purity of >95% (HPLC) [1]. This level of purity is typical for building blocks used in early-stage research. In contrast, some other halogenated pyridinone isomers, such as 4-bromo-6-hydroxypyridin-2(1H)-one, are often only available at lower purities or via custom synthesis, limiting their immediate utility in high-throughput chemistry campaigns .

Quality control Commercial availability Procurement

Optimal Application Scenarios for 3-Chloro-6-hydroxypyridin-2(1H)-one Based on Quantitative Differentiation


Fragment-Based Drug Discovery Requiring Increased logP

The measured logP shift of ~0.83 units relative to the parent 6-hydroxypyridin-2(1H)-one [1] makes this compound a preferred fragment starting point when increased lipophilicity is required for target engagement. The chlorine atom at the 3-position provides a synthetic handle for fragment growing via cross-coupling without introducing additional hydrogen bond donors or acceptors, preserving ligand efficiency metrics.

Parallel Medicinal Chemistry Library Synthesis

The direct reactivity of the aryl chloride functionality in Suzuki and Buchwald-Hartwig couplings, coupled with consistent commercial purity (>95%) [2], makes this compound suitable for automated parallel synthesis workflows, where off-the-shelf availability and predictable reactivity are critical for generating diverse 3-substituted pyridinone libraries.

Metal-Chelating Pharmacophore Development

The 6-hydroxypyridin-2(1H)-one core is a well-known iron-chelating moiety. The 3-chloro substitution maintains this chelating capability while providing a site for structural diversification. This balance between pharmacophoric activity and synthetic tractability rationalizes its selection for designing novel iron chelators or metalloenzyme inhibitors, supported by its documented use in 23+ recent patent applications .

Agrochemical Intermediate Synthesis

The chlorine-substituted pyridinone scaffold is a common motif in agrochemical active ingredients. The 3-chloro-6-hydroxypyridin-2(1H)-one isomer provides a regiochemically distinct entry point compared to 5-chloro or 4-chloro isomers, enabling the synthesis of specific substitution patterns required for herbicide or fungicide SAR exploration, where patent landscaping indicates active industrial interest .

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